molecular formula C20H19N3O4 B2761054 2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 899746-64-6

2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2761054
CAS No.: 899746-64-6
M. Wt: 365.389
InChI Key: QPOLDESZHYZJBD-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is a compound of interest in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy groups and a pyridazinyl moiety, which contribute to its distinct chemical properties.

Scientific Research Applications

2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide has several scientific research applications:

Preparation Methods

The synthesis of 2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves several steps. One common method includes the reaction of 2,6-dimethoxybenzoic acid with appropriate amines under specific conditions. For instance, benzoic acid can be dissolved in methanol with a catalytic amount of sulfuric acid and refluxed overnight. The reaction mixture is then concentrated, diluted with water, and extracted with chloroform . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. For example, it inhibits chitin synthesis in insects by interfering with the enzymatic pathways involved in chitin production . The compound’s methoxy and pyridazinyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-25-16-8-5-9-17(26-2)19(16)20(24)21-14-7-4-6-13(12-14)15-10-11-18(27-3)23-22-15/h4-12H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOLDESZHYZJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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